molecular formula C15H15N5 B12246494 6-(2,3-dihydro-1H-indol-1-yl)-9-ethyl-9H-purine

6-(2,3-dihydro-1H-indol-1-yl)-9-ethyl-9H-purine

Cat. No.: B12246494
M. Wt: 265.31 g/mol
InChI Key: OGBIJFUXDRJEIB-UHFFFAOYSA-N
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Description

6-(2,3-Dihydro-1H-indol-1-yl)-9-ethyl-9H-purine is a compound that features both indole and purine moieties. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . Purines are also essential heterocyclic compounds, forming the backbone of nucleic acids like DNA and RNA. The combination of these two moieties in a single compound suggests potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dihydro-1H-indol-1-yl)-9-ethyl-9H-purine can be approached by combining the synthetic strategies for indole and purine derivatives. One common method for synthesizing indole derivatives involves the Fischer indole synthesis, which uses phenylhydrazine and ketones under acidic conditions . For purine derivatives, a common approach is the cyclization of appropriate amines and formamides.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Oxindoles

    Reduction: 2,3-Dihydroindoles

    Substitution: Halogenated or nitro-substituted indoles

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2,3-dihydro-1H-indol-1-yl)-9-ethyl-9H-purine would likely involve interactions with biological targets such as enzymes or receptors. The indole moiety can interact with various receptors in the body, while the purine moiety can mimic nucleotides and interfere with nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3-Dihydro-1H-indol-1-yl)-9-ethyl-9H-purine is unique due to the combination of indole and purine moieties in a single molecule, which may confer unique biological activities and therapeutic potential.

Properties

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

6-(2,3-dihydroindol-1-yl)-9-ethylpurine

InChI

InChI=1S/C15H15N5/c1-2-19-10-18-13-14(19)16-9-17-15(13)20-8-7-11-5-3-4-6-12(11)20/h3-6,9-10H,2,7-8H2,1H3

InChI Key

OGBIJFUXDRJEIB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCC4=CC=CC=C43

Origin of Product

United States

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